2-Benzenesulfonamidoethane-1-sulfonyl chloride
Overview
Description
2-Benzenesulfonamidoethane-1-sulfonyl chloride is an organic compound with the chemical formula C8H10ClNO4S2 and a molecular weight of 283.76 . It appears as a powder and is typically stored at room temperature . This compound is part of American Elements’ comprehensive catalog of life science products .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(benzenesulfonamido)ethanesulfonyl chloride . Its structure includes a benzene ring attached to a sulfonamide group, which is further attached to an ethanesulfonyl chloride group .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 283.76 .Scientific Research Applications
Synthesis and Catalytic Applications
Research into 2-Benzenesulfonamidoethane-1-sulfonyl chloride and related compounds has explored their utility in various synthetic and catalytic processes. For instance, studies have focused on Friedel-Crafts sulfonylation reactions utilizing ionic liquids as both solvents and catalysts. These studies revealed enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, highlighting the impact of Lewis acidity on the conversion rates of these reactions (Nara, Harjani, & Salunkhe, 2001).
Polymer and Hydrogel Synthesis
Another area of research involves the synthesis of new monomers for polymer and hydrogel applications. For example, benzenesulfonamide derivatives have been synthesized for potential use in pH-sensitive hydrogels, which are of significant interest for drug delivery systems. Such studies provide insights into the reactivity and functionalization of sulfonamide-based compounds, offering pathways for the development of novel materials (Nguyen, Tran, Nguyen, & Huynh, 2022).
Antimicrobial and Antioxidant Properties
Furthermore, compounds derived from benzenesulfonamidoethane-1-sulfonyl chloride have been investigated for their antimicrobial and antioxidant activities. Studies have demonstrated significant antimicrobial activity against various bacterial strains, showcasing the potential of these compounds in developing new antibacterial agents. Such research underscores the versatility of sulfonamide compounds in medicinal chemistry (Ijuomah, Ike, & Obi, 2022).
Advanced Catalytic Systems
Investigations into the use of metalated sulfonamides have opened new avenues for synthetic applications, demonstrating their potential as powerful directed metalation groups (DMGs). These studies highlight the diverse synthetic routes enabled by sulfonamide-based catalysts, facilitating the synthesis of complex heterocyclic compounds and offering novel methodologies for organic synthesis (Familoni, 2002).
Properties
IUPAC Name |
2-(benzenesulfonamido)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c9-15(11,12)7-6-10-16(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWLSTPEYWXYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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